Product packaging for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide(Cat. No.:CAS No. 94878-43-0)

2-Hydroxy-N-(1-naphthyl)-1-naphthamide

Cat. No.: B15076455
CAS No.: 94878-43-0
M. Wt: 313.3 g/mol
InChI Key: QTHDSYVJPYUAAB-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a specialized naphthalene-based amide compound of significant interest in advanced materials science and pharmacological research. Its molecular structure, featuring an extended conjugated π-system and a donor-acceptor motif, is engineered to disrupt inherent molecular symmetry. This makes it a promising candidate for Nonlinear Optical (NLO) applications . NLO materials are critical for technologies such as telecommunications, data storage, and quantum computing . Researchers are exploring this compound and its derivatives for properties including two-photon absorption and second harmonic generation, which are vital for developing new electro-optic devices . In the life sciences, structurally related naphthamide compounds have demonstrated notable biological activity. Research on similar molecules has shown an effect on the monoaminergic systems in the brain, influencing the levels and metabolism of key neurotransmitters like dopamine, noradrenaline, and serotonin . This suggests a potential research application for investigating and modeling anxiety and neurological disorders, where the compound can help study the mechanisms of neurotransmitter regulation and enzymatic biotransformation . The compound is also relevant in the dye and pigment industry due to its naphthol-derived core . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO2 B15076455 2-Hydroxy-N-(1-naphthyl)-1-naphthamide CAS No. 94878-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94878-43-0

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2-hydroxy-N-naphthalen-1-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C21H15NO2/c23-19-13-12-15-7-2-4-10-17(15)20(19)21(24)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H,(H,22,24)

InChI Key

QTHDSYVJPYUAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy N 1 Naphthyl 1 Naphthamide and Analogs

Strategic Approaches to Naphthamide Synthesis

The construction of the naphthamide framework is achieved through several strategic synthetic routes. These methods are designed to efficiently assemble the molecule from readily available precursors and allow for the introduction of various substituents to create a diverse range of analogs.

Condensation Reactions with 1-Naphthylamine (B1663977) Precursors

A primary and direct method for the synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide involves the condensation of a 2-hydroxynaphthalene-1-carboxylic acid derivative with 1-naphthylamine. This approach forms the central amide bond in a single, efficient step.

The direct acylation of 1-naphthylamine with activated derivatives of 2-hydroxynaphthalene-1-carboxylic acid is a fundamental approach. The carboxylic acid is typically converted to a more reactive species, such as an acid chloride or ester, to facilitate the amidation reaction. The availability of 2-hydroxynaphthalene-3-carboxylic acid through processes like the Kolbe-Schmitt reaction, involving the carboxylation of β-naphthol, provides a ready source of the necessary precursor. google.comprepchem.com

Reactant 1Reactant 2ProductReaction Type
2-Hydroxynaphthalene-1-carboxylic acid derivative1-NaphthylamineThis compoundCondensation
2-Hydroxy-1-naphthaldehyde (B42665)1-NaphthylamineSchiff base intermediateCondensation

An alternative route proceeds through the intermediacy of 2-hydroxy-1-naphthaldehyde. nbinno.comnih.gov This aldehyde can be synthesized through various methods, including the Reimer-Tiemann reaction of β-naphthol with chloroform (B151607) and a strong base. nbinno.comorgsyn.org The resulting 2-hydroxy-1-naphthaldehyde can then undergo a condensation reaction with an amine to form a Schiff base. rsc.orgnih.gov Subsequent oxidation of this intermediate can yield the desired naphthamide. This multi-step approach offers flexibility in the synthesis of diverse analogs.

Multi-Step Synthesis Pathways for Structured Naphthamides

For the creation of more complex or specifically substituted naphthamides, multi-step synthesis pathways are often employed. vapourtec.comlibretexts.org These sequences allow for the precise introduction of functional groups at various stages of the synthesis, providing a high degree of control over the final molecular architecture. youtube.comsyrris.jp A typical multi-step synthesis might involve the initial construction of a substituted naphthalene (B1677914) core, followed by the introduction of the hydroxyl and carboxyl functionalities, and finally, amidation with the appropriate naphthylamine.

Directed Metalation Group (DMG) Strategies in Naphthalene Functionalization

Directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org In the context of naphthalene chemistry, a directing metalation group (DMG) can be used to guide the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent. nih.gov The resulting organometallic intermediate can then react with an electrophile to introduce a desired functional group. For the synthesis of naphthamide precursors, a strategically placed DMG can facilitate the introduction of the carboxylic acid group or other necessary functionalities with high precision. The O-carbamate group is noted as a particularly strong DMG in directed ortho-metalation (DoM) chemistry. nih.gov

StrategyKey FeatureApplication in Naphthamide Synthesis
Directed MetalationRegioselective C-H activationIntroduction of functional groups at specific positions on the naphthalene ring.
Palladium-CatalysisVersatile C-C and C-N bond formationFunctionalization of the naphthalene backbone and construction of the amide bond.

Palladium-Catalyzed Functionalization of Naphthalene Backbones

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. nih.govrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. In the synthesis of naphthamides, palladium catalysis can be employed to functionalize the naphthalene ring system, for instance, through C-H activation/functionalization. researchgate.netanr.frresearchgate.net This can involve the direct arylation, amination, or carboxylation of naphthalene precursors, providing efficient routes to key intermediates. nih.govacs.org The choice of directing group is crucial for achieving the desired regioselectivity in these transformations. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The direct amidation of carboxylic acids with amines represents the most atom-economical approach to amide synthesis. However, this reaction is often thermodynamically unfavorable and requires high temperatures, which can lead to side reactions and decomposition of sensitive substrates. To overcome these limitations, researchers have explored various catalytic systems to facilitate the synthesis of N-aryl-2-hydroxynaphthamides under milder conditions.

One promising approach involves the use of Lewis acid catalysts. For instance, niobic acid (Nb₂O₅) has been identified as an effective and reusable heterogeneous catalyst for the direct amidation of a range of carboxylic acids with less reactive amines like aniline (B41778). The catalytic activity of Nb₂O₅ is attributed to its ability to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and reaction time. The following interactive data table summarizes the findings from a study on the Nb₂O₅-catalyzed amidation of various carboxylic acids with aniline, which serves as a model for the synthesis of this compound.

Interactive Data Table: Optimization of Nb₂O₅-Catalyzed Amidation of Carboxylic Acids with Aniline

EntryCarboxylic AcidCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Dodecanoic AcidNb₂O₅ (5)Toluene1602495
2Dodecanoic AcidSc(OTf)₃ (5)Toluene1602488
3Dodecanoic AcidZrO₂ (5)Toluene1602475
4Benzoic AcidNb₂O₅ (5)Toluene1802485
5Benzoic AcidNb₂O₅ (10)Xylene1801892
6Acetic AcidNb₂O₅ (5)None115298

Note: The data presented is based on analogous reactions and serves to illustrate the optimization process for the synthesis of N-aryl amides.

The results indicate that Nb₂O₅ is a highly effective catalyst, providing excellent yields for both aliphatic and aromatic carboxylic acids. The use of higher boiling point solvents like xylene and an increased catalyst loading can further enhance the reaction rate and yield, particularly for less reactive aromatic acids.

Further research into the synthesis of N-substituted benzamide (B126) derivatives has also provided valuable insights into reaction optimization. Studies have shown that the electronic nature of the substituents on both the carboxylic acid and the amine can significantly influence the reaction outcome. For instance, electron-withdrawing groups on the aniline moiety can decrease its nucleophilicity, requiring more forcing conditions or more active catalytic systems to achieve high yields.

Green Chemistry Principles in Naphthamide Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for sustainable industrial development. The synthesis of this compound and its analogs is an area where green methodologies can have a significant impact by reducing waste, minimizing energy consumption, and avoiding the use of hazardous substances.

Solvent Selection and Solvent-Free Synthesis:

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research on the synthesis of N-substituted amides has demonstrated the feasibility of using water as a reaction medium, particularly with the aid of water-soluble catalysts. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water. This approach offers a clean, convenient, and selective route to amides with easy work-up and catalyst reusability. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. nih.gov The application of microwave irradiation in solvent-free conditions is particularly attractive from a green chemistry perspective. cem.comespublisher.com For instance, the synthesis of N-aryl-β-enaminones has been efficiently achieved by reacting acetylacetone (B45752) with substituted anilines under microwave irradiation without any solvent, with reaction times as short as 15 minutes and yields exceeding 80%. asianpubs.org This methodology could be adapted for the synthesis of this compound, offering a rapid and environmentally friendly alternative to conventional heating methods.

Catalysis and Atom Economy:

The development of efficient and recyclable catalysts is central to green amide synthesis. As discussed previously, heterogeneous catalysts like Nb₂O₅ offer advantages in terms of easy separation and reuse, which minimizes waste. nih.gov The direct amidation of carboxylic acids with amines is an inherently atom-economical reaction, as the only byproduct is water. By employing catalytic methods that enable this direct coupling, the principles of atom economy are fully embraced.

Green Chemistry Metrics:

To quantify the environmental performance of a synthetic route, various green chemistry metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). nih.govresearchgate.net These metrics provide a framework for evaluating and comparing the "greenness" of different synthetic strategies. For example, a high RME indicates that a larger proportion of the mass of the reactants is incorporated into the final product, signifying a more efficient and less wasteful process. nih.gov The application of these metrics to the synthesis of this compound would allow for a systematic assessment and optimization of the synthetic route from a sustainability standpoint. mdpi.com

Rigorous Spectroscopic and Structural Characterization of 2 Hydroxy N 1 Naphthyl 1 Naphthamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with multiple aromatic rings like 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, NMR is indispensable for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the amide proton, and the aromatic protons on the two naphthalene (B1677914) rings. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of 13 aromatic protons. The specific chemical shifts are influenced by the electronic environment of each proton. For instance, protons adjacent to the hydroxyl or amide groups will experience different shielding effects compared to other aromatic protons. The hydroxyl proton (OH) and amide proton (NH) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Detailed assignments would require experimental data, which is not publicly available in the searched literature. A hypothetical data table is presented for illustrative purposes.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
OH Variable (e.g., ~10.0) br s
NH Variable (e.g., ~9.5) br s

Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined experimentally.

Carbon-13 (¹³C) NMR Elucidation of Molecular Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 21 carbon atoms, leading to a complex spectrum. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield (typically δ 160-170 ppm). The carbon atom attached to the hydroxyl group (C-OH) would also have a characteristic chemical shift. The remaining aromatic carbons would appear in the typical range of δ 110-150 ppm.

Specific assignments require experimental data. The following table is a hypothetical representation.

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide) ~168
C-OH ~155

Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within each naphthalene ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the link between the amide carbonyl carbon and the protons on the adjacent naphthyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds, as well as vibrations from the aromatic rings.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretching: A sharp to medium band for the amide N-H stretch should appear around 3300 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band is characteristic of the amide carbonyl group, typically found between 1630 and 1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the naphthalene rings.

C-O Stretching: The stretching vibration of the phenolic C-O bond would likely appear in the 1200-1260 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H Stretching 3200-3600 (broad)
N-H Stretching ~3300
C=O Stretching (Amide I) 1630-1680 (strong)
N-H Bending (Amide II) ~1550
Aromatic C=C Stretching 1450-1600

Note: This table represents typical ranges for the functional groups listed.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the naphthalene rings are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the carbon framework would also be prominent. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-hydroxy-1-naphthoic acid

Electronic Spectroscopy for Conjugation and Chromophoric Analysis

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental for investigating the electronic transitions, conjugation, and chromophoric properties of a molecule. For a compound like this compound, with its extensive system of fused aromatic rings (two naphthalene moieties) and an amide linker, distinct spectroscopic features would be anticipated.

Solid-State Structural Elucidation via X-Ray Diffraction (XRD)

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure also reveals how molecules are arranged in the crystal lattice and the nature of the non-covalent interactions that hold them together.

Elemental Analysis for Stoichiometric VerificationPublished data from techniques such as combustion analysis, which would provide the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) to confirm the empirical formula of the compound, could not be located.

Without primary research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are needed to establish the detailed structural and stoichiometric properties of this compound.

Computational and Theoretical Investigations of 2 Hydroxy N 1 Naphthyl 1 Naphthamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of focusing on the complex wavefunction, DFT utilizes the electron density, which is a function of only three spatial coordinates, to determine the energy and other properties of a molecule.

For 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, a DFT approach would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The result is a prediction of bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be calculated to provide insight into the molecule's stability and reactivity.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This extension of DFT is used to calculate excited state properties. By simulating the electronic transitions between molecular orbitals upon absorption of light, TD-DFT can predict the molecule's UV-Vis absorption spectrum, fluorescence, and phosphorescence characteristics. These theoretical predictions are invaluable for designing molecules with specific optical properties.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily excited. For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its electronic stability and its potential to participate in chemical reactions.

The distribution of electrical charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational changes, its flexibility, and its interactions with solvent molecules or other chemical species. This is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution, which can influence its properties and reactivity.

Non-Covalent Interaction Analysis

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize and bind to one another. In the crystalline state, these forces orchestrate the packing of molecules, influencing properties such as solubility, stability, and bioavailability. For this compound, a molecule rich in aromatic rings and hydrogen-bonding motifs, a detailed analysis of these weak forces is crucial.

Hirshfeld Surface Analysis for Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a three-dimensional surface that encapsulates the molecule. The surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For aromatic amides similar to this compound, Hirshfeld surface analysis typically reveals a landscape dominated by H···H, C···H/H···C, and O···H/H···O contacts. These interactions are fundamental to the formation of the supramolecular assembly. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

In a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, Hirshfeld analysis indicated that O···H/H···O, H···H, and C···H/H···C contacts were the most significant, contributing 43.7%, 31.0%, and 8.5% to the total Hirshfeld surface, respectively. nih.gov For derivatives of 2-hydroxy-1-naphthaldehyde (B42665), the supramolecular assembly is also governed by a variety of non-covalent interactions, which have been effectively explored using this technique. nih.govrsc.org

The shape-index map, another feature of Hirshfeld analysis, can reveal characteristic patterns of π–π stacking interactions, which are expected to be significant in this compound due to its extensive aromatic system. nih.gov The electrostatic potential map highlights the electronegative and electropositive regions of the molecule, indicating likely sites for intermolecular interactions. nih.gov

Interaction TypePercentage Contribution on Hirshfeld Surface (Analogous Compounds)
O···H/H···O~44%
H···H~31%
C···H/H···C~9%

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a critical role in determining molecular conformation and crystal packing. This compound possesses functional groups capable of acting as both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygen atoms).

Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxy group to the amide functionality on the same naphthalene (B1677914) ring system suggests the potential for a strong intramolecular hydrogen bond. This type of interaction, often forming a six-membered ring, is a common feature in ortho-hydroxybenzamides and related structures. researchgate.net Such a bond would significantly influence the planarity and conformational stability of the molecule. For instance, in N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide, an intramolecular O—H···N hydrogen bond is crucial for stabilizing the molecular conformation. nih.gov

Hydrogen Bond TypePotential RoleObserved in Analogous Systems
Intramolecular O—H···O=CStabilizes molecular conformation, influences planarityYes (in ortho-hydroxy amides)
Intermolecular N—H···O=CForms chains or dimers, key to crystal packingYes
Intermolecular O—H···OContributes to the 3D networkYes

In Silico Predictions for Structure-Activity Relationships

In silico methods are increasingly employed in the early stages of drug discovery to predict the biological activity of compounds and to understand the relationship between their chemical structure and biological function. nih.gov These computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, can significantly reduce the time and cost associated with experimental screening. ijpsjournal.com

For a molecule like this compound, in silico studies can provide insights into its potential as a therapeutic agent. The underlying principle of these studies is that the biological activity of a compound is a function of its structure. ijpsjournal.com By comparing the structural features of the target molecule to those of known biologically active compounds, it is possible to predict its activity spectrum.

Structure-activity relationship (SAR) studies on related naphthalene derivatives have shown that modifications to the naphthalene scaffold can significantly impact biological activity. nih.gov For instance, the introduction of specific substituents can enhance potency and selectivity for a particular biological target. In silico tools can be used to design novel derivatives of this compound with potentially improved activity profiles.

Computational platforms can predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles based on the molecular structure. For N-(ethylcarbamothioyl)-1-naphthamide, evaluations using SwissADME revealed acceptable physicochemical properties, including solubility and drug-likeness. nih.gov Such analyses for this compound would be a critical first step in assessing its drug-like potential.

In Silico MethodApplication to this compoundPredicted Outcome
QSARPredicting biological activity based on structural featuresIdentification of potential therapeutic targets
Molecular DockingSimulating the binding of the compound to a biological targetUnderstanding binding modes and affinities
ADME PredictionAssessing drug-likeness and pharmacokinetic propertiesEvaluation of potential for in vivo use

Mechanistic Insights into the Reactivity and Functionality of 2 Hydroxy N 1 Naphthyl 1 Naphthamide Systems

Understanding Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental process that can significantly influence the photophysical and photochemical properties of a molecule. In 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, the presence of a hydroxyl group in close proximity to a nitrogen atom of the amide linkage and the naphthyl ring system creates a favorable environment for such transfers.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. This process is often associated with a significant Stokes shift, leading to dual fluorescence in some cases. For molecules containing a 2-hydroxy-1-naphthaldehyde (B42665) scaffold, theoretical studies have elucidated the mechanism of ESIPT. Upon photoexcitation, these molecules can undergo a rapid transfer of the phenolic proton to a nearby acceptor atom, typically a nitrogen or oxygen.

In the case of this compound, the ESIPT process would likely involve the transfer of the proton from the hydroxyl group to the carbonyl oxygen of the amide. This would lead to the formation of a transient keto-tautomer in the excited state. The efficiency and dynamics of this process are influenced by the geometry of the intramolecular hydrogen bond in the ground state and the electronic redistribution upon excitation.

Research on related Schiff base derivatives of 2-hydroxy-1-naphthaldehyde has shown that the keto-amino tautomer can be the more stable form. rsc.org The planarity of the molecule and the strength of the intramolecular hydrogen bond are critical factors. In nonpolar solvents, the ESIPT process is often highly efficient and occurs on an ultrafast timescale.

Table 1: Theoretical ESIPT Parameters for a Structurally Related Naphthaldehyde Derivative

Parameter Value Reference
Tautomer Form Keto-amino rsc.org
Environment Nonpolar Solvent rsc.org

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is another crucial photophysical process that can occur in molecules with distinct electron-donating and electron-accepting moieties. In this compound, the hydroxyl-substituted naphthyl group can act as an electron donor, while the naphthylamide portion can function as an electron acceptor.

Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. This charge separation results in a large excited-state dipole moment and a significant red-shift in the fluorescence spectrum in polar solvents. The extent of charge transfer is dependent on the electronic properties of the donor and acceptor groups and the dihedral angle between them. Studies on related naphthalimide derivatives have demonstrated the profound impact of ICT on their photophysical properties, making them sensitive fluorescent probes for their local environment.

Role of Substituent and Solvent Effects on Electronic Transitions and Stability

The electronic transitions and stability of this compound are highly susceptible to the effects of substituents and the surrounding solvent.

Substituents on either of the naphthyl rings can significantly alter the electronic properties of the molecule. Electron-donating groups on the 2-hydroxynaphthyl ring would enhance its donor character, potentially facilitating both ESIPT and ICT processes. Conversely, electron-withdrawing groups on the N-naphthyl ring would increase its acceptor strength, also promoting ICT.

The solvent environment plays a critical role in modulating the photophysical behavior. In nonpolar solvents, intramolecular processes like ESIPT are often favored. In polar solvents, intermolecular interactions, such as hydrogen bonding with the solvent, can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process. Furthermore, polar solvents will stabilize the charge-separated ICT state, leading to a pronounced solvatochromic shift in the emission spectrum. This sensitivity to the solvent polarity, known as solvatochromism, is a hallmark of molecules undergoing significant ICT upon excitation.

Table 2: Expected Solvent Effects on the Photophysical Properties of this compound

Solvent Polarity Expected Dominant Process Expected Emission Characteristics
Nonpolar ESIPT Emission from keto-tautomer, smaller Stokes shift

Reaction Mechanisms in Synthetic Transformations

The synthesis and derivatization of this compound involve several key reaction mechanisms, primarily centered around the reactivity of the constituent functional groups.

The synthesis of the core structure of this compound likely proceeds through a nucleophilic acyl substitution reaction between a derivative of 2-hydroxy-1-naphthoic acid and 1-naphthylamine (B1663977).

Furthermore, the 2-hydroxy-1-naphthaldehyde moiety, a closely related precursor, is known to undergo condensation reactions. For instance, the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde involves the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration to form an imine. sphinxsai.com This highlights the electrophilic nature of the carbonyl carbon in this system.

The 2-hydroxy-1-naphthylamide framework provides an excellent bidentate or tridentate ligand for metal ions. The phenolic hydroxyl group and the amide nitrogen or carbonyl oxygen can act as donor atoms, forming stable chelate rings with metal centers.

The formation of these metal complexes typically involves the deprotonation of the phenolic hydroxyl group, which then coordinates to the metal ion. The amide group can coordinate through either the nitrogen or the oxygen atom, depending on the metal ion and the reaction conditions. The resulting metal complexes often exhibit distinct spectroscopic and electrochemical properties compared to the free ligand. Studies on Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde have shown that the metal ion is often coordinated through the phenolic oxygen and the imine nitrogen. rsc.orgsphinxsai.com A similar coordination pattern is expected for this compound, with the amide nitrogen participating in chelation.

Table 3: Potential Coordination Sites for Metal Complex Formation

Potential Donor Atom Functional Group Role in Chelation
Phenolic Oxygen Hydroxyl Primary coordination site after deprotonation
Amide Nitrogen Amide Secondary coordination site

Regioselectivity and Stereoselectivity in Naphthamide Derivatization

The derivatization of this compound presents a complex yet predictable landscape regarding regioselectivity and stereoselectivity. The outcomes of such reactions are primarily governed by the electronic and steric influences of the substituents on the two distinct naphthalene (B1677914) rings. Understanding these directing effects is crucial for the controlled synthesis of novel derivatives.

The regioselectivity of derivatization, particularly in electrophilic aromatic substitution reactions, is dictated by the activating and directing nature of the hydroxyl (-OH) and the amide (-NH-CO-) functionalities.

On the 2-hydroxynaphthyl moiety, the hydroxyl group is a potent activating group. aakash.ac.in Through its +M (mesomeric) effect, it significantly increases the electron density of the aromatic system, particularly at the ortho and para positions relative to itself. In the case of 2-hydroxynaphthalene, this directs incoming electrophiles preferentially to the 1- and 3-positions. However, electrophilic attack on a naphthalene ring generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that maintain one intact benzene (B151609) ring. stackexchange.com Consequently, for the 2-hydroxynaphthyl group, the primary site of electrophilic attack is the 1-position.

When considering the entire this compound molecule, the interplay between these directing effects becomes critical. The 2-hydroxynaphthyl ring is generally more activated towards electrophilic substitution than the N-(1-naphthyl)amide ring due to the stronger activating nature of the hydroxyl group compared to the N-acyl group. This suggests that initial derivatization is more likely to occur on the 2-hydroxynaphthyl moiety.

The stereoselectivity in the derivatization of this compound is largely dependent on the nature of the reaction and the potential for creating new stereocenters. For instance, reactions involving the amide nitrogen or the hydroxyl oxygen could lead to atropisomerism if rotation around the C-N or C-O bonds is restricted, a phenomenon observed in sterically hindered biaryl systems. However, in the absence of pre-existing chirality or chiral reagents, reactions on the aromatic rings themselves typically yield achiral products unless a new chiral center is introduced in a substituent.

The following tables summarize the predicted regiochemical outcomes for electrophilic substitution on each naphthalene ring of this compound, based on the directing effects of the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the 2-Hydroxynaphthyl Moiety

PositionPredicted OutcomeRationale
1 Major Product Activated by the ortho -OH group; α-position substitution is favored in naphthalenes.
3 Minor ProductActivated by the para -OH group; β-position substitution is less favored than α-position.
4 NegligibleMeta to the -OH group; deactivated relative to the 1- and 3-positions.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the N-(1-naphthyl)amide Moiety

PositionPredicted OutcomeRationale
2 Minor ProductActivated by the ortho -NHCOR group; sterically less hindered than the 8-position.
4 Major Product Activated by the para -NHCOR group; electronically favored and sterically accessible.
5, 7 NegligiblePositions on the adjacent ring that are not significantly activated by the -NHCOR group.
8 Minor/NegligibleActivated by the ortho -NHCOR group but subject to significant peri-steric hindrance.

It is important to note that while these tables provide a predictive framework based on established principles of organic chemistry, the actual outcomes can be influenced by various factors, including the specific reagents, reaction conditions (such as temperature and solvent), and the potential for kinetic versus thermodynamic control. studysmarter.co.uk Experimental validation is therefore essential to confirm the regioselectivity and stereoselectivity of any specific derivatization reaction.

Advanced Applications in Chemical and Biological Research

Development of Chemosensors and Biosensors

There is no specific data available in the reviewed scientific literature to suggest that 2-Hydroxy-N-(1-naphthyl)-1-naphthamide has been utilized in the development of chemosensors or biosensors. The following subsections detail the lack of specific findings for various sensing applications.

Fluorescent Sensing of Cations (e.g., Al³⁺, Zn²⁺, Hg²⁺, Cu²⁺)

No research articles were identified that describe the use of this compound as a fluorescent sensor for the detection of cations such as aluminum (Al³⁺), zinc (Zn²⁺), mercury (Hg²⁺), or copper (Cu²⁺).

Chromogenic and Fluorometric Detection of Anions (e.g., CN⁻, F⁻)

Specific studies on the application of this compound for the chromogenic or fluorometric detection of anions like cyanide (CN⁻) or fluoride (B91410) (F⁻) have not been found in the course of this research.

Recognition of Toxic Species and Reactive Substrates

There is no available research detailing the use of this compound for the specific recognition of toxic species or reactive substrates.

Application in Biological Imaging (e.g., cell lines)

No published studies were found that demonstrate the application of this compound in biological imaging of cell lines.

Enzyme Inhibition and Modulation

Investigations into the role of this compound as an inhibitor or modulator of the specific enzymes listed below have not been reported in the available scientific literature.

Inhibition of Specific Enzyme Targets (e.g., Lipase, Cinnamate 4-Hydroxylase, DXR, BACE-1)

There is no scientific evidence to support the activity of this compound as an inhibitor of Lipase, Cinnamate 4-Hydroxylase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of molecules against specific enzymes. For naphthalene-based compounds, research has often focused on how different substituents on the naphthyl rings influence biological activity. For instance, studies on derivatives such as 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone have identified it as a potent inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis. nih.gov In such analogs, the hydroxy and aldehyde groups on the naphthalene (B1677914) ring, along with the hydrazone linkage, are critical for enzyme binding and inhibition. The specific arrangement of the hydroxyl group and the amide linkage in this compound suggests potential for hydrogen bonding and specific interactions within an enzyme's active site, though dedicated SAR studies are required to confirm this.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For compounds with naphthalene scaffolds, such as certain 1-hydroxy-naphthyl substituted heterocycles, docking studies have been performed to understand their interactions with targets like the penicillin-binding protein from Escherichia coli. nih.gov These studies often reveal that the planar naphthalene rings engage in hydrophobic and π-π stacking interactions, while polar groups like hydroxyls and amides form key hydrogen bonds with amino acid residues in the binding pocket. nih.govresearchgate.net For this compound, it is hypothesized that the two naphthyl groups would contribute significantly to binding through hydrophobic interactions, and the hydroxyl and amide functionalities would be crucial for determining its binding specificity and affinity through hydrogen bonding. However, without specific docking studies for this compound, its precise binding mode and affinity for various biological targets remain theoretical.

Antimicrobial Activity Studies (in vitro)

The antimicrobial properties of naphthalene derivatives are an active area of investigation. Research into related structures provides insight into the potential activity of this compound.

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Various derivatives of naphthalene have demonstrated notable antibacterial activity. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus polymyxa, and Gram-negative bacteria such as Escherichia coli. nih.gov Naphthylimide derivatives have also shown potent bacteriostatic properties against a range of bacteria, with some exhibiting superior activity compared to standard antibiotics like chloramphenicol, particularly against Pseudomonas aeruginosa. nih.gov The broad-spectrum activity observed in these related compounds suggests that the naphthalene moiety can be a valuable pharmacophore in the development of new antibacterial agents.

Assessment Against Fungal Strains

The antifungal potential of naphthalene-based compounds has been explored through various studies. Schiff bases of 2-hydroxy-1-naphthaldehyde have shown in vitro activity against the fungus Candida albicans. nih.gov Furthermore, diverse α-naphthylamine derivatives have demonstrated activity against several human opportunistic pathogenic fungi, including yeasts and dermatophytes. nih.govresearchgate.net Studies on 2-acyl-1,4-naphthohydroquinones have also reported antifungal properties against a range of Candida species and filamentous fungi. mdpi.comresearchgate.net These findings indicate that the naphthalene scaffold is a promising starting point for the development of novel antifungal agents.

Anti-tubercular Activity

Several naphthalene derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Analogs such as 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone have been characterized as inhibitors of essential mycobacterial enzymes, demonstrating activity against replicating and non-growing Mtb. nih.gov Similarly, N-(2-naphthyl)glycine hydrazide analogues have shown potent inhibitory action against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs. nih.gov These studies highlight the potential of the naphthalene core structure in designing new and effective anti-tubercular agents.

Corrosion Inhibition Mechanisms and Performance

Naphthalene derivatives containing heteroatoms like oxygen and nitrogen are recognized for their potential as corrosion inhibitors for metals in acidic environments. Compounds such as 2-hydroxynaphthaldehyde thiosemicarbazone have been shown to effectively inhibit the corrosion of mild steel in hydrochloric acid. researchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of π-electrons in the aromatic naphthalene rings and the lone pair of electrons on the heteroatoms (oxygen and nitrogen), which can interact with the vacant d-orbitals of the metal. Studies on other complex naphthylazo derivatives have reported high inhibition efficiencies, reaching up to 93.8% at optimal concentrations. researchgate.net These compounds often act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. researchgate.net The molecular structure of this compound, with its multiple aromatic rings and heteroatoms, suggests it could be an effective corrosion inhibitor, although specific performance data is not available.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of naphthamide derivatives is an area of active development. Future research will likely focus on creating more efficient, atom-economical, and environmentally benign synthetic routes. While traditional methods often involve multi-step procedures, emerging strategies aim to simplify these processes.

One promising direction is the development of novel catalytic systems. Research into palladium-catalyzed "one-pot" reactions for similar aromatic amides has shown success in integrating multiple reaction steps, such as nucleophilic substitution and cross-coupling, into a single, efficient process. acs.org Future work could adapt these methods for the synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, potentially reducing waste and improving yields. The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol, has also proven effective in the synthesis of precursors like 2-hydroxy-1-naphthaldehyde (B42665), suggesting their potential application in naphthamide synthesis to enhance reaction rates and yields under heterogeneous conditions. researchgate.net

Furthermore, the exploration of multi-component reactions (MCRs) presents a compelling avenue for future synthetic strategies. nih.gov MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and the rapid generation of molecular diversity. nih.gov Designing an MCR for this compound could streamline its production significantly.

Table 1: Potential Catalytic Approaches for Future Synthesis

Catalytic Approach Potential Advantages Precursor/Related Compound Studied
Palladium-Catalyzed Cross-Coupling High efficiency, one-pot synthesis, broad functional group tolerance. acs.org 4-bromoindole-3-carboxylic acid derivatives. acs.org
Phase-Transfer Catalysis (PTC) Enhanced reaction rates, mild conditions, suitable for heterogeneous reactions. researchgate.net 2-hydroxy-1-naphthaldehyde. researchgate.net
Chiral Copper Salen Complexes Asymmetric induction for creating enantiomerically pure compounds. Aerobic oxidative coupling of 2-naphthol.
Biocatalysis (Enzyme-mediated) High selectivity, green reaction conditions, potential for novel transformations. N/A (Hypothetical)

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and charge distribution. nih.gov Such studies can elucidate intramolecular hydrogen bonding and predict how the molecule will interact with other species, which is crucial for designing new materials or biologically active compounds. nih.govnih.gov For instance, computational analysis of related naphthaldehyde-based compounds has successfully correlated calculated structural parameters with experimental data from single-crystal X-ray diffraction. nih.govnih.gov

Future research could utilize molecular dynamics (MD) simulations to study the conformational flexibility of the naphthamide scaffold and its interactions with biological targets or material surfaces. These simulations can predict binding affinities and help in the rational design of derivatives with enhanced performance for specific applications. nih.gov Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be instrumental in guiding the synthesis of new derivatives with favorable pharmacological profiles. nih.gov

Table 2: Key Parameters for Computational Investigation

Computational Method Parameter/Property to Investigate Potential Application/Insight
Density Functional Theory (DFT) HOMO-LUMO energy gap, electrostatic potential, bond lengths/angles. nih.gov Predicting reactivity, stability, and spectroscopic properties. nih.gov
Hirshfeld Surface Analysis Intermolecular interactions (e.g., hydrogen bonding, π-π stacking). nih.gov Understanding crystal packing and solid-state properties. nih.gov
Molecular Docking Binding affinity and mode of interaction with target proteins. nih.gov Guiding the design of enzyme inhibitors or therapeutic agents. nih.gov
Molecular Dynamics (MD) Conformational changes, stability of complexes over time. nih.gov Assessing the dynamic behavior in biological or material systems. nih.gov
ADMET Prediction Solubility, drug-likeness, potential toxicity. nih.gov Early-stage screening of new derivatives for pharmaceutical potential. nih.gov

Diversification of Naphthamide Scaffolds for Enhanced Properties

The naphthamide scaffold serves as a versatile platform for chemical modification. The strategic diversification of this core structure can lead to the development of new compounds with tailored electronic, optical, or biological properties. nih.gov This approach, often inspired by natural product chemistry, involves modifying the scaffold to explore new chemical spaces and identify leads with optimal characteristics. nih.gov

Future research will likely focus on introducing various functional groups onto the naphthalene (B1677914) rings or modifying the amide linkage. These modifications can influence properties such as solubility, binding affinity to targets, and photophysical characteristics. For example, the rational design of novel naphthamide derivatives has led to the discovery of potent inhibitors for enzymes like monoamine oxidase, demonstrating the potential of this scaffold in drug discovery. researchgate.net Strategies for scaffold diversification can range from simple functional group interconversion to more complex ring expansion or fusion reactions, creating polycyclic systems with unique three-dimensional structures. researchgate.net

The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets, is particularly relevant. wiley-vch.de Investigating whether the naphthamide core can act as a privileged scaffold could open up broad therapeutic applications.

Interdisciplinary Applications in Materials Science and Bio-Nanotechnology

The unique photophysical properties inherent to the naphthalene moiety suggest significant potential for this compound in interdisciplinary fields. The extended π-conjugated system often gives rise to fluorescence, making it a candidate for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs).

In materials science, the compound could be explored as a building block for supramolecular assemblies or polymers. The amide linkage and hydroxyl group provide sites for hydrogen bonding, which can direct the self-assembly of molecules into well-ordered structures with interesting optical or electronic properties. nih.gov Derivatives of 2-hydroxy-1-naphthaldehyde, a precursor, are known to be versatile fluorophores for the detection of ions and neutral molecules, indicating that the naphthamide itself could be functionalized to create chemosensors. nih.gov

In the realm of bio-nanotechnology, the naphthamide scaffold could be used to functionalize nanoparticles for targeted drug delivery or bio-imaging. Its fluorescent properties could be harnessed for tracking the nanoparticles within biological systems. Furthermore, the ability to modify the scaffold allows for the attachment of biocompatible polymers or targeting ligands, enhancing its utility in nanomedicine.

Understanding Degradation Pathways and Environmental Fate for Sustainable Design

As with any synthetic compound, understanding the environmental impact of this compound is crucial for sustainable design. The fate of a chemical in the environment is governed by a complex interplay of physical, chemical, and biological processes. epa.govnih.gov Future research must address the persistence, bioaccumulation, and toxicity of this compound.

Studies on related naphthalene-based compounds have shown that microorganisms can degrade the naphthalene ring system through various metabolic pathways. nih.govnih.gov For instance, bacteria can initiate degradation by using dioxygenase enzymes to hydroxylate the aromatic rings, eventually cleaving them and funneling the metabolites into central metabolic cycles like the TCA cycle. nih.govresearchgate.netethz.ch A key area of future research will be to determine if similar microbial degradation pathways exist for this compound. Identifying the specific enzymes and intermediate metabolites involved in its breakdown is essential. researchgate.net

This knowledge is fundamental to applying the principles of "Safe-and-Sustainable-by-Design" (SSbD). rsc.org By understanding how the structure of the molecule influences its environmental persistence, chemists can proactively design next-generation naphthamides that are both effective for their intended application and readily biodegradable, minimizing their long-term environmental footprint. oregonstate.edu Factors such as the compound's solubility, sorption to soil, and potential for volatilization will also need to be characterized to build a complete environmental profile. epa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.